molecular formula C11H11N3O2S B8364336 2-(3-(5-Nitropyridin-2-yl)propyl)thiazole

2-(3-(5-Nitropyridin-2-yl)propyl)thiazole

Cat. No. B8364336
M. Wt: 249.29 g/mol
InChI Key: ARFUQPRDGYBMDM-UHFFFAOYSA-N
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Patent
US09216957B2

Procedure details

To a solution of the compound 137 (2.1 g, 9.3 mmol) and 2-bromo-1,1-dimethoxyethane (6.31 g, 37.3 mmol) in DME (100 mL) was added dropwise 10 drops of the concentrated HCl at room temperature. The reaction mixture was stirred at 90° C. for 5 h, treated aq. NaHCO3 and extracted with DCM. The combined organic layers was washed with brine (30 mL), dried over Na2SO4, concentrated and purified with silica gel column chromatography (PE:EtOAc=3:1) to give compound 138 (1.8 g, 76%) as a white solid. 1H NMR (400 MHz, CDCl3) δ9.33-9.38 (m, 1H), 8.34-8.40 (m, 1H), 7.65-7.70 (m, 1H), 7.32-7.36 (m, 1H), 7.18-7.23 (m, 1H), 3.12 (t, 2H, J=7.6 Hz), 3.03 (d, 2H, J=7.2 Hz), 2.25-2.35 (m, 2H).
Name
compound 137
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
6.31 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][CH2:12][C:13](=[S:15])[NH2:14])=[N:8][CH:9]=1)([O-:3])=[O:2].Br[CH2:17][CH:18](OC)OC.C([O-])(O)=O.[Na+]>COCCOC.Cl>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][CH2:12][C:13]2[S:15][CH:17]=[CH:18][N:14]=2)=[N:8][CH:9]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
compound 137
Quantity
2.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)CCCC(N)=S
Name
Quantity
6.31 g
Type
reactant
Smiles
BrCC(OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The combined organic layers was washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified with silica gel column chromatography (PE:EtOAc=3:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)CCCC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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